1-(2-Cyclopropyl-2-hydroxypropyl)-3-(3,4-dimethylphenyl)urea
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Overview
Description
1-(2-Cyclopropyl-2-hydroxypropyl)-3-(3,4-dimethylphenyl)urea, also known as CP-31398, is a small organic molecule that has been studied for its potential therapeutic properties. This compound has been shown to have a variety of biochemical and physiological effects, and has been the subject of numerous scientific studies.
Mechanism of Action
1-(2-Cyclopropyl-2-hydroxypropyl)-3-(3,4-dimethylphenyl)urea works by binding to mutant p53 proteins, which are commonly found in cancer cells. This binding inhibits the activity of these proteins, leading to the induction of apoptosis in cancer cells. This compound has also been shown to have antioxidant properties, potentially reducing oxidative stress and damage in cells.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its potential as a cancer treatment and neuroprotective agent, this compound has been shown to have anti-inflammatory properties and may have a role in preventing the progression of atherosclerosis. This compound has also been shown to have an effect on cellular metabolism, potentially altering the way that cells process and use energy.
Advantages and Limitations for Lab Experiments
One advantage of studying 1-(2-Cyclopropyl-2-hydroxypropyl)-3-(3,4-dimethylphenyl)urea in the laboratory is that it has been shown to have a relatively low toxicity profile. This means that it can be used in experiments without causing significant harm to cells or organisms. However, one limitation of studying this compound is that its exact mechanism of action is not fully understood. This can make it difficult to design experiments that specifically target its effects.
Future Directions
There are several potential future directions for research on 1-(2-Cyclopropyl-2-hydroxypropyl)-3-(3,4-dimethylphenyl)urea. One area of interest is the development of more specific inhibitors of mutant p53 proteins, which could potentially be used as cancer treatments. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential effects on cellular metabolism. Finally, there is potential for this compound to be used in combination with other therapies, such as chemotherapy, to enhance their effectiveness.
Synthesis Methods
1-(2-Cyclopropyl-2-hydroxypropyl)-3-(3,4-dimethylphenyl)urea can be synthesized through a multi-step process involving the reaction of several different chemical compounds. The exact synthesis method varies depending on the specific laboratory and conditions used.
Scientific Research Applications
1-(2-Cyclopropyl-2-hydroxypropyl)-3-(3,4-dimethylphenyl)urea has been studied for its potential as a cancer treatment, as well as for its neuroprotective properties. In cancer research, this compound has been shown to inhibit the activity of mutant p53 proteins, which are commonly found in cancer cells. This inhibition can lead to the induction of apoptosis, or programmed cell death, in cancer cells. This compound has also been shown to have neuroprotective effects, potentially reducing the damage caused by neurological disorders such as Alzheimer's disease.
properties
IUPAC Name |
1-(2-cyclopropyl-2-hydroxypropyl)-3-(3,4-dimethylphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-10-4-7-13(8-11(10)2)17-14(18)16-9-15(3,19)12-5-6-12/h4,7-8,12,19H,5-6,9H2,1-3H3,(H2,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJLNHWKNPNYYFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NCC(C)(C2CC2)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.